molecular formula C19H23N3O4S B2926170 N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-90-6

N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2926170
CAS RN: 851718-90-6
M. Wt: 389.47
InChI Key: UFHGPJGUJKFQGJ-UHFFFAOYSA-N
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Description

The compound “N-(3-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors under specific conditions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Common reactions might involve the furan and pyrazole rings or the various functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, solubility, etc., are not available in the literature. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

This compound has been investigated for its potential as a protein tyrosine kinase (PTK) inhibitor . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. They play a crucial role in signal transduction pathways that regulate cellular functions such as growth, differentiation, and metabolism. Inhibitors of PTK can have therapeutic applications in diseases where PTKs are abnormally activated, such as certain types of cancer .

Anticancer Activity

The furan-2-yl group within the compound’s structure is of particular interest in medicinal chemistry due to its presence in molecules with anticancer properties. The compound’s ability to inhibit PTKs suggests that it could be effective against cancers where PTKs are involved in tumor growth and proliferation .

Lung Carcinoma Treatment

Specific derivatives of this compound have shown promise in the treatment of lung carcinoma. Molecular docking studies and cytotoxicity assays against the A549 lung carcinoma cell line have indicated that certain chalcones derived from the compound can induce apoptosis in cancer cells .

Antimicrobial Activity

Compounds with the furan-2-yl moiety have been associated with antimicrobial activity. This suggests that the compound could be developed into treatments for bacterial or fungal infections, provided that further research supports its efficacy and safety .

Anti-inflammatory Properties

The structural features of this compound suggest potential anti-inflammatory properties. By modulating the activity of enzymes or receptors involved in inflammation, it could contribute to the treatment of chronic inflammatory diseases .

Enzyme Inhibition

Beyond PTKs, the compound may act as an inhibitor for other enzymes involved in various biological processes. This could lead to applications in treating diseases where enzyme regulation is a therapeutic strategy .

Antioxidant Effects

The furan-2-yl component is also known for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and aging .

Appetite Suppression

Some furan-2-yl derivatives have been noted for their appetite suppressant effects. While this application is less explored for the specific compound , it presents an interesting area for future research, potentially contributing to the treatment of obesity .

Safety and Hazards

Without specific studies, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in the development of new drugs or materials, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGPJGUJKFQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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